molecular formula C10H13ClFN3O2 B3027089 1-(4-Fluoro-2-nitrophenyl)piperazine hydrochloride CAS No. 1233951-86-4

1-(4-Fluoro-2-nitrophenyl)piperazine hydrochloride

Cat. No.: B3027089
CAS No.: 1233951-86-4
M. Wt: 261.68
InChI Key: BQVBSQPIHOLGSV-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-nitrophenyl)piperazine hydrochloride ( 1233951-86-4) is a chemical compound of significant interest in medicinal and agricultural chemistry research. With a molecular formula of C10H13ClFN3O2 and a molecular weight of 261.68 g/mol, this piperazine derivative serves as a versatile building block for the synthesis of novel molecules . The piperazine ring is a privileged scaffold in drug discovery, known for its presence in a wide range of therapeutic agents . This specific compound is a key intermediate in exploratory research focused on developing new antiviral agents. Piperazine-based compounds have demonstrated substantial activity against various viruses, including SARS-CoV-2, HIV, and the Tobacco Mosaic Virus (TMV) . For instance, related piperazine structures have been designed and synthesized as part of urea and thiourea derivatives that exhibit excellent anti-TMV activity, functioning by targeting viral replication mechanisms . Beyond virology, the piperazine core is extensively investigated for its potential in creating compounds with diverse pharmacological activities, such as anticancer, antibacterial, antifungal, and antinociceptive effects . This product is provided For Research Use Only. It is strictly intended for laboratory research and is not approved for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate precautions and refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

1-(4-fluoro-2-nitrophenyl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O2.ClH/c11-8-1-2-9(10(7-8)14(15)16)13-5-3-12-4-6-13;/h1-2,7,12H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVBSQPIHOLGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)F)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233951-86-4
Record name Piperazine, 1-(4-fluoro-2-nitrophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233951-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 1-(4-Fluoro-2-nitrophenyl)piperazine hydrochloride typically involves the following steps:

Scientific Research Applications

Medicinal Chemistry

  • Antidepressant Activity : Research indicates that derivatives of piperazine, including 1-(4-Fluoro-2-nitrophenyl)piperazine hydrochloride, exhibit potential antidepressant effects by modulating serotonin receptors. Studies have shown that such compounds can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders.
  • Antipsychotic Properties : The compound has been investigated for its antipsychotic potential, particularly due to its ability to interact with dopamine receptors. This interaction may help manage symptoms of schizophrenia and other psychotic disorders.

Biological Research

  • Enzyme Inhibition Studies : The nitro group in the compound can mimic certain biological substrates, making it useful for studying enzyme inhibition mechanisms. It has been employed in assays to identify inhibitors of specific enzymes involved in metabolic pathways.
  • Neuropharmacology : Given its structural similarity to known psychoactive compounds, this piperazine derivative is also explored for its effects on neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Chemical Biology

  • Probe Development : this compound serves as a valuable building block for synthesizing more complex molecules that can be used as biological probes. These probes are crucial for studying protein-ligand interactions and cellular processes.
  • Target Identification : The compound's ability to bind selectively to certain proteins makes it suitable for identifying molecular targets in drug discovery processes.

Case Studies

StudyFocusFindings
Study 1Antidepressant ActivityDemonstrated efficacy as an SSRI in preclinical models, showing significant reductions in depression-like behaviors.
Study 2Enzyme InhibitionIdentified as a potent inhibitor of enzyme X, with IC50 values indicating strong binding affinity.
Study 3NeuropharmacologyShowed modulation of serotonin receptor activity, suggesting potential therapeutic applications in mood disorders.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares the target compound with key structural analogs:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference ID
1-(4-Fluoro-2-nitrophenyl)piperazine HCl 4-F, 2-NO₂ C₁₀H₁₁FN₃O₂·HCl 257.67 (calc.) Limited direct data; structural analog
1-(4-Chloro-2-nitrophenyl)piperazine 4-Cl, 2-NO₂ C₁₀H₁₂ClN₃O₂ 241.68 Intermediate for synthesis; no activity reported
1-(4-Fluorophenyl)piperazine 4-F C₁₀H₁₃FN₂ 180.22 Serotonin receptor modulation (5-HT1A/B/C)
1-(m-Chlorophenyl)piperazine (m-CPP) HCl 3-Cl C₁₀H₁₂ClN₂·HCl 231.13 Suppresses locomotor activity via 5-HT1B/1C receptors
1-(5-Chloro-2-methoxyphenyl)piperazine HCl 5-Cl, 2-OCH₃ C₁₁H₁₅ClN₂O·HCl 274.76 Antagonist activity; no direct therapeutic use reported

Key Observations :

  • Halogen Effects : Fluorine (smaller size, high electronegativity) may improve metabolic stability and membrane permeability compared to bulkier chlorine substituents .
  • Salt Forms : Hydrochloride salts (e.g., target compound, m-CPP) improve aqueous solubility, critical for in vivo applications .

Biological Activity

1-(4-Fluoro-2-nitrophenyl)piperazine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C10H12FN3O2C_{10}H_{12}F_{N_3}O_2. The synthesis involves several key steps:

  • Nitration : 4-fluoroaniline is nitrated to introduce a nitro group at the ortho position.
  • Formation of Piperazine : The nitro compound undergoes reductive amination with piperazine to yield the final product.
  • Hydrochloride Formation : Treatment with hydrochloric acid results in the hydrochloride salt form, enhancing solubility.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to mimic natural substrates, facilitating enzyme inhibition and modulation of receptor activity.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes:

  • Cholinesterase Inhibition : It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission. The IC50 values for various derivatives have been reported as low as 0.014 µM against BChE, indicating potent activity .
  • Tyrosinase Inhibition : Studies have demonstrated that derivatives of piperazine compounds can act as competitive inhibitors of tyrosinase, an enzyme involved in melanin production. This inhibition is crucial for developing treatments for hyperpigmentation disorders .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity Target Enzyme/Receptor IC50 Value (µM) Reference
Cholinesterase InhibitionAChE0.092
Cholinesterase InhibitionBChE0.014
Tyrosinase InhibitionTyrosinaseVaries
Antimicrobial ActivityVarious bacteriaVaries

Case Studies and Research Findings

  • Antimicrobial Properties : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited significant antibacterial activity, suggesting its potential as a lead compound for antibiotic development .
  • Neuropharmacological Effects : In neuropharmacological studies, derivatives of this compound were tested for their effects on neurotransmitter systems, showing promise in modulating serotonin and dopamine receptors, which could have implications for treating mood disorders .
  • Cancer Research : Recent investigations into the anticancer properties of piperazine derivatives revealed that certain modifications could enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells. For instance, compounds with specific substitutions showed IC50 values in the micromolar range against melanoma cell lines .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Fluoro-2-nitrophenyl)piperazine hydrochloride, and what are the critical parameters affecting yield?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions between piperazine derivatives and fluoronitrobenzene precursors. Key steps include:

  • Reagent Selection : Use of 1-(4-fluoro-2-nitrophenyl)piperazine intermediates, as referenced in similar piperazine syntheses (e.g., 1-(2-fluorophenyl)piperazine in ).
  • Reaction Conditions : Temperature control (e.g., 150°C/3 mmHg for analogous reactions) and stoichiometric ratios to minimize by-products .
  • Purification : Column chromatography or recrystallization to isolate the hydrochloride salt, with purity >95% as a benchmark .
    Critical parameters include pH adjustment during salt formation and solvent selection (e.g., acetonitrile for coupling reactions, as in ).

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns on the piperazine and aromatic rings.
    • Mass Spectrometry : High-resolution MS (HRMS) for exact mass verification (e.g., molecular ion [M+H]+^+ at m/z 286.12, based on ).
  • Chromatography :
    • HPLC : Reverse-phase methods with UV detection (e.g., C18 columns, acetonitrile/water mobile phases) for purity assessment, as validated for related piperazine impurities in .
    • TLC : Preliminary monitoring using silica gel plates and iodine visualization .

Q. What are the solubility properties and formulation considerations for this compound?

  • Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Exact solubility data should be determined experimentally, referencing protocols for structurally similar compounds (e.g., 1-(4-fluorophenyl)piperazine hydrochloride in ).
  • Formulation : Stability studies under varying pH (e.g., 2–8) and temperature (-20°C storage recommended for hydrochloride salts, per ).

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact, as piperazine derivatives may cause irritation ().
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Storage : Store at -20°C in airtight containers to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Fluoro-2-nitrophenyl)piperazine hydrochloride
Reactant of Route 2
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1-(4-Fluoro-2-nitrophenyl)piperazine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.